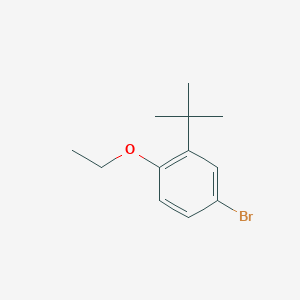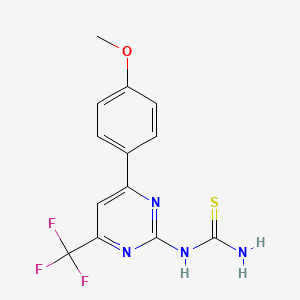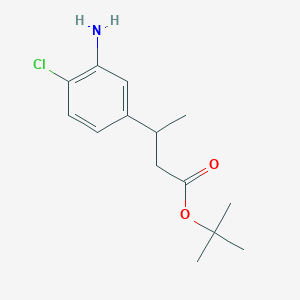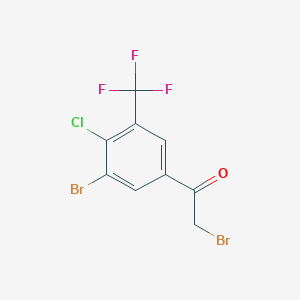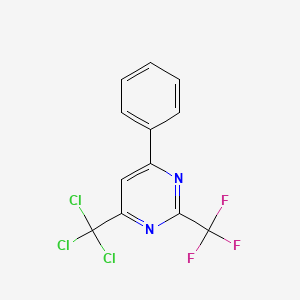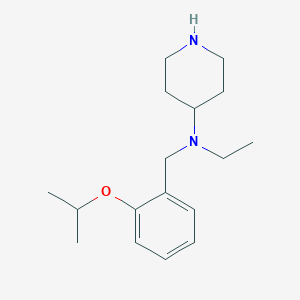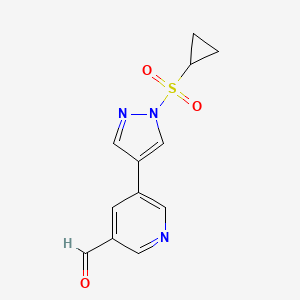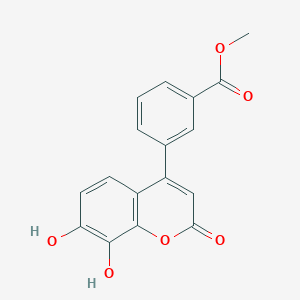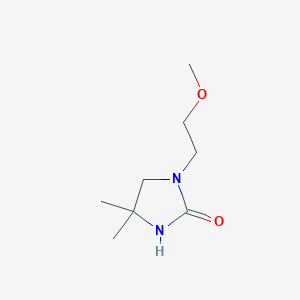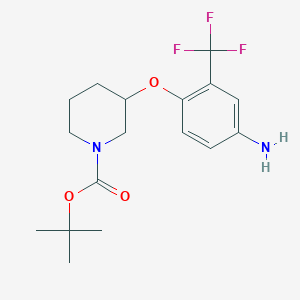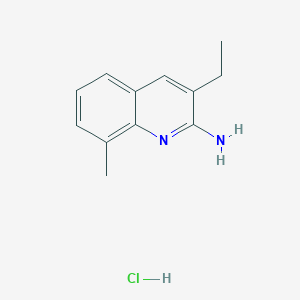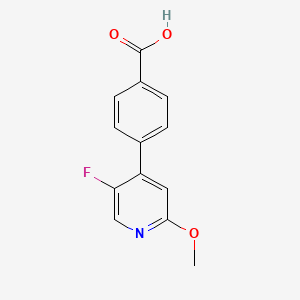
4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring, which is further connected to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxypyridine and benzoic acid derivatives.
Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions, using solvents such as ethanol or toluene. Catalysts like palladium or copper may be employed to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods may be used.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.
化学反応の分析
Types of Reactions: 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine or methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
5-Fluoro-2-methoxypyridine: Shares the pyridine ring with fluorine and methoxy groups but lacks the benzoic acid moiety.
4-Pyridinylboronic acid: Contains a pyridine ring but with a boronic acid group instead of the benzoic acid moiety.
Phenylboronic pinacol esters: Similar in structure but with different functional groups and applications.
Uniqueness: 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
分子式 |
C13H10FNO3 |
|---|---|
分子量 |
247.22 g/mol |
IUPAC名 |
4-(5-fluoro-2-methoxypyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-6-10(11(14)7-15-12)8-2-4-9(5-3-8)13(16)17/h2-7H,1H3,(H,16,17) |
InChIキー |
LAGJSVZSGDCDJE-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


